N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea
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Overview
Description
N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of both chloroethyl and methylthio groups in its structure suggests potential reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea typically involves the reaction of 4-(methylthio)aniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the methylthio group, which may result in different reactivity and biological activity.
N-(2-Bromoethyl)-N’-[4-(methylthio)phenyl]urea: The bromoethyl group may exhibit different reactivity compared to the chloroethyl group.
N-(2-Chloroethyl)-N’-[4-(methylsulfonyl)phenyl]urea: The methylsulfonyl group is more oxidized compared to the methylthio group, potentially affecting its chemical properties.
Uniqueness
N-(2-Chloroethyl)-N’-[4-(methylthio)phenyl]urea is unique due to the presence of both chloroethyl and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXUKJIIFCCPFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930310 |
Source
|
Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-50-4 |
Source
|
Record name | 13908-50-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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